molecular formula C42H62O16 B7934195 Glycyrrhizic acid

Glycyrrhizic acid

Cat. No.: B7934195
M. Wt: 822.9 g/mol
InChI Key: LPLVUJXQOOQHMX-RQJCKTROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyrrhizic acid (GA) is a triterpenoid saponin and the primary bioactive constituent isolated from the roots of the licorice plant (Glycyrrhiza glabra). With a molecular formula of C42H62O16 and a molecular weight of 822.94 g/mol, this amphiphilic compound consists of a hydrophobic aglycone, glycyrrhetinic acid, and a hydrophilic disaccharide moiety . It is widely investigated for its diverse pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anticancer effects, making it a valuable compound for biomedical research . In research settings, this compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Its mechanism is associated with the suppression of pro-inflammatory cytokines like TNF-α and IL-6, inhibition of the NF-κB signaling pathway, and direct binding to pro-inflammatory mediators such as High-Mobility Group Box 1 (HMGB1) protein . Its antiviral activity is broad-spectrum, showing research potential against viruses including herpes simplex, hepatitis C, and vaccinia virus, often by inhibiting viral replication and entry into cells . Furthermore, this compound exhibits promising hepatoprotective effects in models of liver injury and is studied as a chemopreventive agent in various cancer types, such as colon, gastric, and lung cancer, by inducing apoptosis and inhibiting cell proliferation . Beyond its direct biological activities, this compound is increasingly recognized in pharmaceutical research for its utility as a drug delivery agent. Due to its amphiphilic nature, it can form self-associates and water-soluble complexes with various lipophilic drugs, enhancing their solubility, stability, and membrane permeability . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21?,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLVUJXQOOQHMX-RQJCKTROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Water Solvent Systems

Ethanol-water mixtures remain the cornerstone of glycyrrhizic acid extraction due to their cost-effectiveness and scalability. A study using 30:70 (v/v) ethanol-water at 50°C for 60 minutes achieved a this compound yield of 2.39 mg/g from licorice roots. Polar solvents like water and ethanol outperform non-polar alternatives, as demonstrated by comparative extraction trials (Table 1).

Table 1: this compound (GA) and Glabridin Yields Across Solvents

SolventGA (mg/g)Glabridin (mg/g)
Water2.440.18
Methanol0.860.72
Ethanol0.860.93
Ethanol-Water (30:70)2.390.92

Ethanol’s intermediate polarity facilitates the simultaneous extraction of this compound and glabridin, though higher water ratios favor this compound solubility. Temperature plays a critical role: increasing from 25°C to 50°C boosts yields by 40%, plateauing beyond 50°C due to thermal degradation.

Dipping vs. Ultrasonic-Assisted Extraction

Ion Exchange Resin Purification

Monoammonium Glycyrrhizinate Conversion

A patented method converts monoammonium glycyrrhizinate to this compound using cation exchange resins in ethanol-water solutions. Strongly acidic resins (e.g., sulfonated polystyrene) or weakly acidic resins (e.g., carboxylate-based) are suspended in 50–75% ethanol, facilitating ion exchange through proton donation. For instance, 70% ethanol with a strongly acidic resin yielded 68.8% purity after decolorization with activated carbon and freeze-drying.

Vacuum Drying and Freeze-Drying Synergy

Post-resin treatment, vacuum drying at 60–80°C (8 kgf/cm²) removes residual ethanol, preventing thermal degradation. Subsequent freeze-drying eliminates water, preserving this compound’s structural integrity. Comparative trials showed that replacing freeze-drying with boiling reduced purity by 1.5%, highlighting the necessity of low-temperature dehydration.

Advanced Extraction Technologies

Ultrasonic-Cold Plasma Hybrid Reactors

A 2025 study introduced a combined ultrasonic-cold plasma reactor, elevating this compound content by 15.89% compared to maceration. Optimized parameters (200 W ultrasonic power, 3:1 argon-to-air ratio, 20-minute extraction) maximized bioactive compound release through cavitation and reactive species generation. This method also increased total phenols by 13.29% and flavonoids by 42.41%, enhancing the extract’s antioxidant profile.

Subcritical Water (SBW) Hydrolysis

Subcritical water (200°C, 60 minutes) enables a "one-pot" extraction-hydrolysis process, converting this compound to glycyrrhetinic acid without organic solvents. Although designed for glycyrrhetinic acid production, this method extracts this compound as an intermediate, achieving 60% yield efficiency in 1/12th the time of traditional methods.

Comparative Analysis of Methodologies

Yield and Purity Across Techniques

Traditional solvent extraction offers moderate yields (2.39 mg/g) but requires extensive post-processing. Ion exchange resin methods improve purity (68.8%) but involve multi-step resin regeneration. Ultrasonic-cold plasma and SBW methods excel in speed and sustainability, though scalability remains untested.

Table 2: Method Comparison

MethodYield/PurityTimeCostScalability
Ethanol-Water2.39 mg/g60 minLowHigh
Ion Exchange Resin68.8% purity120 minMediumModerate
Ultrasonic-Cold Plasma+15.89%20 minHighLimited
Subcritical Water60% yield60 minMediumModerate

Environmental and Economic Considerations

Ethanol-water systems generate less waste than resin-based methods, which require solvent recovery. Ultrasonic-cold plasma reduces solvent use by 40% but demands specialized equipment. SBW eliminates organic solvents entirely, aligning with green chemistry principles .

Chemical Reactions Analysis

Metabolic Hydrolysis and Biotransformation

Glycyrrhizic acid is extensively metabolized via hydrolysis, primarily mediated by gut microbiota:
Reaction :
Glycyrrhizic acidIntestinal bacteriaGlycyrrhetinic acid+2×Glucuronic acid\text{this compound} \xrightarrow{\text{Intestinal bacteria}} \text{Glycyrrhetinic acid} + 2 \times \text{Glucuronic acid}

ParameterValue/OutcomeSource
Major metaboliteGlycyrrhetinic acid
Bioavailability0.31–0.67% urinary excretion
Enterohepatic cycling1.1–2.5% of dose in urine
Plasma half-life3.5 hours (dose-dependent phase)

This hydrolysis enhances systemic absorption of glycyrrhetinic acid, the bioactive metabolite responsible for anti-inflammatory and antiviral effects .

Enzymatic Interactions

This compound modulates enzyme activity through direct inhibition or induction:

Key Targets and Mechanisms

Enzyme/ProteinInteraction TypeEffect/IC₅₀Biological ImpactSource
11β-HSD1AntagonismInhibits cortisol synthesisReduces glucose intolerance
HMGB1AntagonismKd = 4.03 µMSuppresses cytokine activity
MAO (Monoamine oxidase)InhibitionIC₅₀ = 0.1 µMPotential neuroprotective effects
PI3K p110δ/p110γInhibitionDose-dependentAttenuates NF-κB-mediated inflammation

These interactions underpin this compound’s anti-inflammatory and antiviral properties .

Supramolecular Complex Formation

A study isolated glycyrrhetinic acid-3-O-β-D-glucuronide from this compound and synthesized a supramolecular complex with β-indolyl-3-acetic acid (IAA) :

Reaction StepConditionsYield
Acidic hydrolysisHCl (pH 2), 72-hour reflux85.4%
Complexation with IAAEthanol, 24-hour stirring75%

Structural Confirmation :

  • IR and NMR spectra confirmed glucuronide cleavage and complex formation .

  • Enhanced solubility in polar solvents (e.g., DMSO: ≥36.55 mg/mL) .

Antiviral Mechanisms

  • KSHV Inhibition : Disrupts RNAPII-pausing complex, reducing viral mRNA production .

  • SUMOylation Inhibition : Blocks SUMOylation machinery, limiting EBV reactivation .

Anti-inflammatory Pathways

  • NF-κB Suppression : Reduces TNF-α, IL-6, and IL-1β expression by 40–60% at 75 µM .

  • ROS Scavenging : Decreases intracellular ROS by 35% in LPS-stimulated macrophages .

Solubility and Stability Reactions

SolventSolubility (mg/mL)StabilitySource
Ethanol≥82.4 (warmed)Stable at 2–8°C
DMSO≥36.55Sensitive to hydrolysis

Oxidative and Conjugative Reactions

This compound undergoes hepatic conjugation:
Glycyrrhetinic acidUDP-GlucuronosyltransferaseGlucuronide/Sulfate conjugates\text{Glycyrrhetinic acid} \xrightarrow{\text{UDP-Glucuronosyltransferase}} \text{Glucuronide/Sulfate conjugates}

  • Conjugates are excreted via bile, contributing to enterohepatic recycling .

Scientific Research Applications

Antiviral Activity

Glycyrrhizic acid exhibits notable antiviral properties against several viruses, including hepatitis C virus (HCV), herpes simplex virus (HSV), and even SARS-CoV-2.

  • Mechanism of Action : GA inhibits viral replication at multiple stages, including adsorption and penetration into host cells. It has been shown to enhance interferon-induced antiviral responses, thereby reducing viral loads in infected cells .
  • Case Studies : A systematic review highlighted that GA significantly reduced the viral load in patients with chronic hepatitis C when used alongside standard antiviral therapy . Another study demonstrated its efficacy in inhibiting the replication of the SARS-associated coronavirus .

Anti-inflammatory Effects

GA has demonstrated potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

  • Mechanism : It modulates key inflammatory pathways, including NF-κB and MAPK signaling pathways, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Clinical Evidence : In a clinical trial involving patients with chronic hepatitis, GA treatment resulted in significant reductions in liver inflammation markers, suggesting its potential for managing liver diseases .

Neuroprotective Properties

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in ischemic stroke models.

  • Research Findings : In preclinical studies, GA reduced brain edema and improved cognitive function by inhibiting HMGB1-mediated inflammatory responses, which are crucial in stroke pathology .
  • Potential Applications : These findings suggest that GA could be developed as a therapeutic agent for neurodegenerative diseases and acute brain injuries.

Antitumor Activity

This compound has shown promise as an antitumor agent across various cancer types.

  • Mechanisms : It induces apoptosis in cancer cells and inhibits tumor growth through modulation of cell cycle progression and reduction of oxidative stress .
  • Evidence from Studies : In vitro studies have reported that GA can inhibit the proliferation of gastric cancer cells and enhance the effects of chemotherapeutic agents .

Hepatoprotective Effects

The hepatoprotective properties of this compound make it a valuable compound for liver health.

  • Mechanism : GA protects liver cells from damage caused by toxins and reduces liver fibrosis by inhibiting apoptosis pathways .
  • Clinical Applications : Clinical trials have indicated that GA can improve liver function tests in patients with liver injury due to viral infections or drug toxicity .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

  • Research Insights : Studies have shown that GA is effective against Helicobacter pylori, among other bacteria, reducing infection rates and promoting healing in gastrointestinal disorders .
  • Clinical Relevance : Its use as an adjunct therapy for bacterial infections has been explored, with promising results indicating faster recovery compared to traditional antimicrobial treatments .

Summary Table of this compound Applications

ApplicationMechanism of ActionKey FindingsReferences
AntiviralInhibits viral replicationReduces viral load in HCV patients
Anti-inflammatoryModulates inflammatory pathwaysDecreases liver inflammation markers
NeuroprotectiveInhibits inflammatory responsesReduces brain edema in stroke models
AntitumorInduces apoptosisInhibits cancer cell proliferation
HepatoprotectiveProtects liver cells from damageImproves liver function tests
AntimicrobialEffective against various pathogensReduces infection rates in gastrointestinal disorders

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Biological Activity

Glycyrrhizic acid (GA), a prominent bioactive compound derived from the root of the licorice plant (Glycyrrhiza glabra), has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of GA's biological properties, including its anti-inflammatory, antiviral, anticancer, hepatoprotective, and neuroprotective effects, supported by case studies and research findings.

Overview of this compound

This compound is a triterpenoid saponin known for its sweet flavor and medicinal properties. It is primarily recognized for its ability to modulate various physiological processes, making it a candidate for therapeutic applications.

1. Anti-inflammatory Activity

GA exhibits strong anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators by affecting signaling pathways such as NF-κB. A study demonstrated that GA significantly reduced the synthesis of prostaglandin E2 in activated macrophages, highlighting its potential in managing inflammatory conditions .

StudyFindings
Takei et al. (2006)GA inhibited systemic inflammatory response syndrome (SIRS) in mice by reducing CCL2 production.
Ohuchi et al. (1981)Significant inhibition of prostaglandin E2 synthesis at concentrations of 0.1 and 1 mg/ml.

2. Antiviral Activity

GA has shown promising antiviral effects against various viruses, including hepatitis and coronaviruses. It interferes with viral replication mechanisms and enhances immune responses. For instance, it was reported that GA could inhibit the interaction between viral proteins and host cell machinery, thereby reducing viral load in infected cells .

VirusMechanism
Hepatitis CInhibits viral replication through modulation of host cell signaling pathways.
SARS-CoV-2Reduces viral entry and replication by altering lipid raft composition in host cells .

3. Anticancer Activity

This compound has been investigated for its anticancer properties across various cancer types. Studies have shown that GA can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapeutic agents.

  • Case Study : In a murine model with TF-1 tumors, daily intraperitoneal administration of 100 mg/kg GA significantly reduced tumor growth without causing weight loss .
Cancer TypeEffect
Leukemia (K562 cells)GA reduced cell viability at concentrations above 2 mM; enhanced DNA fragmentation when combined with imatinib .
Colon CancerGA demonstrated cytotoxic effects on colon carcinoma cell lines at concentrations ≤50 µg/ml .

4. Hepatoprotective Effects

GA has been recognized for its hepatoprotective properties, particularly against chemically induced liver damage. It reduces oxidative stress and apoptosis in liver cells, making it a potential candidate for treating liver diseases.

  • Research Findings : In studies involving titanium dioxide nanoparticle exposure, GA significantly decreased liver cell necrosis and lipid peroxidation levels .
StudyFindings
Orazizadeh et al. (2014)GA reduced necrosis and apoptosis in rat liver cells exposed to toxins.

5. Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of GA, particularly in ischemic stroke models. It modulates inflammation and oxidative stress in neuronal tissues, potentially improving recovery outcomes after strokes.

  • Mechanism : GA inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization, which is beneficial for neuroprotection .

Case Studies

Case Report on Excessive Consumption : A notable case involved a 49-year-old woman who developed hypertension and edema after consuming excessive amounts of licorice tea containing this compound. This case illustrates the mineralocorticoid-like effects of GA leading to apparent mineralocorticoid excess (AME), emphasizing the need for awareness regarding licorice consumption .

Comparison with Similar Compounds

Glycyrrhizic Acid vs. Glycyrrhetinic Acid

  • Structural Differences : GA is a glycoside, while GRA is its aglycone metabolite formed via β-glucuronidase cleavage .
  • Bioavailability : GA has low bioavailability (~19.62%) compared to GRA, which is more readily absorbed .
  • Pharmacological Overlap : Both compounds share anti-inflammatory, antiviral, and antioxidant activities. GA directly inhibits SARS-CoV-2 spike protein binding to ACE2 (IC50: 22 μM) , while GRA exerts similar effects but with higher cellular uptake .

This compound vs. Ursolic Acid and Oleanolic Acid

  • Structural Class: GA is a saponin, whereas ursolic and oleanolic acids are triterpenoid aglycones .
  • Mechanisms: GA inhibits OATP transporters (e.g., reducing statin uptake) and viral entry proteins (e.g., ACE2, TMPRSS2) . Ursolic and oleanolic acids also inhibit OATPs but lack direct antiviral activity against SARS-CoV-2 .
  • Therapeutic Applications: GA is used in COVID-19 management for ACE2 binding and inflammation modulation . Ursolic acid shows anti-mutagenic properties, while oleanolic acid is studied for metabolic syndrome .

This compound vs. Tea Saponin

  • Source : GA is from licorice; tea saponin is derived from Camellia species.
  • Synergy : GA and tea saponin synergistically inhibit porcine reproductive and respiratory syndrome virus (PRRSV) via IFN-β pathway modulation .
  • Bioactivity : Tea saponin lacks GA’s ACE2-targeting effects but shares membrane-stabilizing properties .

Comparative Pharmacological Data

Compound Source Key Pharmacological Activities Unique Mechanisms Clinical Applications
This compound Glycyrrhiza spp. Anti-SARS-CoV-2 (IC50: 22 μM), anti-EBV, anti-inflammatory ACE2 binding, SUMO interaction inhibition COVID-19, hepatitis, immune modulation
Glycyrrhetinic acid Metabolite of GA Anti-inflammatory, hepatoprotective Glucocorticoid-like effects Dermatitis, liver disorders
Ursolic acid Pomegranate, herbs Anti-mutagenic, OATP inhibition CYP450 modulation Cancer prevention
Oleanolic acid Olive, cloves Antidiabetic, hepatoprotective PPAR-γ activation Metabolic syndrome
Tea saponin Camellia spp. Antiviral (PRRSV), anti-inflammatory IFN-β pathway activation Veterinary antiviral therapies

Research Findings and Clinical Implications

  • Antiviral Efficacy : GA inhibits SARS-CoV-2 replication by disrupting spike-ACE2 interactions and reducing TMPRSS2 expression . It also suppresses Epstein-Barr virus (EBV) by targeting sumoylation processes (optimal dose: 2 mM) .
  • Synergistic Effects : GA combined with tea saponin enhances IFN-β signaling, demonstrating potent antiviral synergy against PRRSV .
  • Bioavailability Enhancement: GA increases systemic exposure to co-administered drugs via membrane interaction, a unique advantage over other triterpenoids .
  • Safety Considerations : High-dose GA (>2 mM) induces apoptosis in B-cells, necessitating dose optimization .

Q & A

Q. What experimental models are commonly used to investigate the neuroprotective effects of glycyrrhizic acid?

this compound’s neuroprotective effects are typically studied in rodent models of brain injury or cognitive impairment. For example:

  • Scopolamine-induced cognitive impairment in mice (Y-maze tests, acetylcholinesterase activity assays) .
  • Ischemic or hemorrhagic brain injury models in rats, focusing on anti-apoptotic, anti-inflammatory, and antioxidant pathways .
  • Biochemical assays (e.g., superoxide dismutase, catalase activity) and Western blotting for kinase signaling pathways (ERK, JNK, p38) are standard methods .

Q. How is this compound’s anti-inflammatory activity evaluated in preclinical studies?

Key methodologies include:

  • Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory markers (IL-10) in serum or tissue homogenates using ELISA .
  • NF-κB and MAPK pathway analysis via Western blotting or immunohistochemistry in conditions like enteritis or lung injury .
  • Inhibition of histamine release and IgE/IgG production in allergy models .

Q. What analytical techniques are used to quantify this compound in plant extracts or biological samples?

  • High-performance liquid chromatography (HPLC) is the gold standard, as per ISO 11023:1999 and QB 2077-1995, for determining this compound content in licorice extracts .
  • UV spectrophotometry is employed for rapid screening during extraction optimization, often combined with response surface methodology (RSM) or artificial neural networks (ANN) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s chemopreventive efficacy in colon carcinogenesis models?

  • Dose-dependent effects : Studies show non-significant reductions in aberrant crypt foci (ACF) at lower doses (e.g., 50 mg/kg), highlighting the need for dose-response curves and pharmacokinetic profiling .
  • Mechanistic complexity : this compound modulates hyperproliferation, angiogenesis, and apoptosis via multiple pathways (e.g., NF-κB, VEGF). Combining transcriptomics and proteomics can clarify dominant mechanisms .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey-Kramer) to account for variability in lesion counts across treatment groups .

Q. What challenges arise in physiologically based pharmacokinetic (PBPK) modeling of this compound?

  • Enterohepatic cycling : this compound undergoes bacterial hydrolysis in the gut, complicating plasma clearance profiles. Rat models with bile duct cannulation are critical for tracking metabolite reabsorption .
  • Interspecies differences : Hepatic transporters (e.g., 3-alpha-hydroxysteroid dehydrogenase) vary between rats and humans, requiring cautious extrapolation of PBPK results .
  • Presystemic metabolism : Incorporate in vitro data on intestinal β-glucuronidase activity to predict first-pass effects .

Q. How can in silico findings (e.g., molecular docking) for this compound’s antiviral activity be validated experimentally?

  • Target prioritization : Compare binding affinities (ΔG values) across SARS-CoV-2 targets (e.g., 3CLpro, ACE2, RdRp) and prioritize high-affinity targets for in vitro inhibition assays .
  • Pseudo-viral assays : Use lentiviral particles expressing SARS-CoV-2 spike protein to test this compound’s ability to block viral entry .
  • Cytokine storm mitigation : Validate anti-hyperinflammatory effects in human peripheral blood mononuclear cells (PBMCs) exposed to viral mimics (e.g., poly(I:C)) .

Q. What strategies optimize this compound extraction while preserving bioactivity?

  • Enzymatic conversion : Use β-glucuronidase from porcine intestine to enhance yield of sweeter derivatives (e.g., glycyrrhetic acid 3-O-mono-β-D-glucuronide) without thermal degradation .
  • Multi-model optimization : Compare RSM, ANN, and genetic algorithm-ANN models to identify robust extraction parameters (e.g., 58.45% ethanol, 11:1 liquid-solid ratio) .
  • Metabolite interplay : Apply exogenous abscisic acid (ABA) or liquiritin to upregulate this compound biosynthesis in Glycyrrhiza uralensis, leveraging metabolic pathway crosstalk .

Methodological Considerations

Q. How should systematic reviews address heterogeneity in this compound clinical trials?

  • GRADE framework : Evaluate evidence quality (high/moderate/low) based on risk of bias, inconsistency, and indirectness .
  • Subgroup analysis : Stratify outcomes by dosage, formulation (e.g., diammonium glycyrrhizinate), and comorbidities (e.g., hepatitis vs. COVID-19) .
  • Pre-registration : Use platforms like PROSPERO to minimize publication bias and ensure reproducibility .

Q. What biomarkers are most reliable for assessing this compound’s immunomodulatory effects?

  • T-cell subsets : Flow cytometry for CD4+/CD8+ ratios and IFN-γ production in peripheral blood .
  • Complement system : Measure C3/C4 levels in autoimmune or sepsis models .
  • Oxidative stress markers : Malondialdehyde (MDA) and glutathione (GSH) in tissues exposed to chemotherapeutic agents (e.g., methotrexate) .

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